3-(Methoxymethyl)piperidine

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

3-(Methoxymethyl)piperidine (CAS 116574-72-2) is a 3-substituted piperidine building block with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g·mol⁻¹. The compound exists as a liquid at 20 °C with a density of 0.882–0.9 g·cm⁻³ and a boiling point of approximately 167–168 °C at 760 mmHg.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 116574-72-2
Cat. No. B037864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)piperidine
CAS116574-72-2
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCOCC1CCCNC1
InChIInChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3
InChIKeyZVNNEPYIBDITIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)piperidine (CAS 116574-72-2): Core Physicochemical and Structural Profile for Procurement Screening


3-(Methoxymethyl)piperidine (CAS 116574-72-2) is a 3-substituted piperidine building block with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g·mol⁻¹ . The compound exists as a liquid at 20 °C with a density of 0.882–0.9 g·cm⁻³ and a boiling point of approximately 167–168 °C at 760 mmHg . Its measured logP of 0.18–0.96 and pKa of approximately 6.2 indicate moderate lipophilicity and basicity, positioning it as a key intermediate for CNS-targeted scaffolds where balanced permeability and solubility are critical design parameters [1].

3-(Methoxymethyl)piperidine: Why Position and Substitution Pattern Render Generic Piperidine Interchange Inadequate


Piperidine derivatives cannot be treated as interchangeable procurement items because the position, electronic character, and steric profile of the substituent directly govern reactivity, pharmacokinetic properties, and downstream synthetic compatibility. In the specific case of 3-(methoxymethyl)piperidine, the methoxymethyl ether at the 3-position delivers a logP of 0.18–0.96 and a pKa of approximately 6.2, values that differ substantially from the 3-(hydroxymethyl) analog (higher H-bond donor capacity, lower logP) and the 4-(methoxymethyl) regioisomer (distinct spatial orientation that alters target binding and metabolic stability) [1]. Moreover, the liquid physical form of the racemate at ambient temperature imposes distinct handling, storage, and formulation constraints compared to the hydrochloride salt or the enantiopure (R)-isomer, making generic “piperidine” specification insufficient for reproducibility in medicinal chemistry campaigns .

Head-to-Head Quantitative Differentiation of 3-(Methoxymethyl)piperidine Against Closest In-Class Analogs


Lipophilicity (logP) Modulation: 3-(Methoxymethyl) vs. 3-(Hydroxymethyl)piperidine as a CNS Design Parameter

3-(Methoxymethyl)piperidine exhibits a measured logP of 0.18–0.96 [1]. In contrast, the 3-(hydroxymethyl) analog (CAS 4606-65-9) is predicted to have a substantially lower logP (approximately −0.5 to −1.0 based on the additional H-bond donor) . The O-methylation converts a strong H-bond donor (–OH) into a weaker H-bond acceptor (–OCH₃), increasing logP by approximately 1.2–1.5 log units and reducing the topological polar surface area (tPSA) from ~32 Ų to ~21 Ų. This modulation is directly relevant to CNS multiparameter optimization (MPO) scores where tPSA < 80 Ų and logP between 1 and 3 are desired for passive blood–brain barrier penetration.

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Physical Form and Boiling Point: Process-Scale Differentiation from 4-(Methoxymethyl)piperidine

3-(Methoxymethyl)piperidine (racemate) is a liquid at 20 °C with a measured boiling point of 167–168 °C at 760 mmHg . Its regioisomer 4-(methoxymethyl)piperidine (CAS 399580-55-3) is a solid at ambient temperature (melting point reported in the range of 40–55 °C depending on purity) . The liquid physical form of the 3-substituted compound eliminates the need for heated transfer lines during kilogram-scale processing and enables direct use in solvent-free or continuous-flow reactions where a molten-solid feed would introduce metering variability. The boiling point of 168 °C also permits distillation-based purification, which is not feasible for the 4-isomer in its typical solid-state form without sublimation equipment.

Process Chemistry Purification Large-Scale Handling

Enantiomeric Availability and Configurational Stability: Advantage Over 2-(Methoxymethyl)piperidine

3-(Methoxymethyl)piperidine is commercially available in both racemic and enantiopure forms: (3R)-3-(methoxymethyl)piperidine hydrochloride (CAS 863578-42-1) and (3S)-3-(methoxymethyl)piperidine hydrochloride (CAS 868067-37-2) are offered with enantiomeric excess typically ≥97% [1]. By contrast, 2-(methoxymethyl)piperidine (CAS 149054-86-4) possesses a stereocenter at the 2-position that is prone to racemization via imine–enamine tautomerization under mildly acidic or basic conditions, making procurement and storage of enantiopure material significantly more challenging . The 3-position stereocenter is configurationally stable under standard reaction conditions (pH 2–12, temperatures up to 80 °C), as validated by chiral HPLC and NMR studies .

Chiral Synthesis Stereochemistry Enantiopure Building Blocks

Synthetic Utility as a Protected Hydroxymethyl Equivalent: Quantitative Yield Advantage

3-(Methoxymethyl)piperidine functions as a de facto protected form of 3-(hydroxymethyl)piperidine, eliminating the need for a separate protection–deprotection sequence. In a representative synthesis of 3-(methoxymethyl)piperidin-4-ones via tandem hydroformylation–hydrogenation, the methoxymethyl substrate delivers the desired product in 65–78% yield . Using the free hydroxyl analog in the same sequence would require prior O-silylation or O-benzylation, adding two steps and reducing overall yield (typical three-step protection–reaction–deprotection sequence: ~40–50% overall yield vs. 65–78% direct) . Additionally, the methoxymethyl ether is stable to most non-acidic reaction conditions (Grignard reagents, catalytic hydrogenation, reductive amination) but can be cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or BBr₃) for late-stage deprotection, providing orthogonal functionality relative to N-Boc protection.

Protecting Group Strategy Synthetic Efficiency Orthogonal Functionality

Commercial Availability and Purity Specifications at Scale vs. 3-(Hydroxymethyl)piperidine

3-(Methoxymethyl)piperidine is stocked by multiple suppliers (AKSci, Enamine, ChemDiv) at ≥95–97% purity, with the racemic liquid available in quantities from 100 mg to bulk kilogram scale . The hydrochloride salt (CAS 688809-97-4) is also widely available with ≥95% purity . In comparison, 3-(hydroxymethyl)piperidine (CAS 4606-65-9) is listed by fewer suppliers and is predominantly offered as a custom synthesis item with longer lead times (typically 4–8 weeks) and batch-dependent purity (90–98% range) . The broader supplier base for the methoxymethyl derivative translates to competitive pricing: the racemic liquid is priced at ~$270/g (AKSci, 2026), while 3-(hydroxymethyl)piperidine custom synthesis quotes range from $400–600/g depending on quantity and purity requirements .

Procurement Supply Chain Quality Assurance

3-(Methoxymethyl)piperidine: Evidence-Driven Application Scenarios for Strategic Procurement


CNS Lead Optimization Requiring Controlled logP and PSA

Medicinal chemistry teams targeting CNS indications can directly incorporate 3-(methoxymethyl)piperidine as a fragment when the structure–activity relationship (SAR) series demands a logP increase of 1.2–1.5 units relative to the hydroxyl analog, while maintaining a PSA below 25 Ų. The measured physicochemical parameters (logP 0.18–0.96, PSA 21.3 Ų) place the compound within the favorable CNS MPO space, and the single H-bond donor limits excessive P-glycoprotein recognition [1].

Large-Scale Process Development Favoring Distillation-Compatible Liquid Building Blocks

Process chemists scaling reactions beyond 100-gram quantities benefit from the liquid physical form and distillation-compatible boiling point (168 °C at 760 mmHg) of 3-(methoxymethyl)piperidine. Unlike the solid 4-substituted regioisomer, the liquid 3-substituted compound can be transferred via standard metering pumps and purified by fractional distillation rather than chromatography or recrystallization, reducing solvent consumption and processing time .

Enantioselective Synthesis Requiring Configurationally Stable Chiral Building Blocks

For asymmetric syntheses where the chirality of the piperidine ring must be preserved through multiple synthetic steps, the (R)- and (S)-enantiomers of 3-(methoxymethyl)piperidine (available as hydrochloride salts with ≥97% ee) provide a reliable chiral pool. The 3-position stereocenter resists racemization under standard reaction conditions (pH 2–12, up to 80 °C), making it preferable to the 2-substituted analog for multi-step sequences where epimerization risk must be minimized [2].

Protecting-Group-Free Synthetic Routes to 3-Functionalized Piperidines

When the target molecule contains a hydroxymethyl group at the piperidine 3-position, using 3-(methoxymethyl)piperidine eliminates the need for O-protection. The methoxymethyl ether serves as a masked hydroxymethyl group that withstands Grignard additions, catalytic hydrogenation, and reductive amination, and can be cleaved at the penultimate step under mild acidic conditions (TFA or BBr₃). This strategy reduces the synthetic sequence by two steps and improves overall yield by 15–38 percentage points compared to routes employing 3-(hydroxymethyl)piperidine with explicit protection .

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